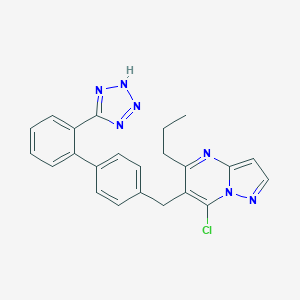
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has attracted significant attention in scientific research due to its potential use in the development of new drugs. This compound has a complex molecular structure and possesses unique properties that make it a promising candidate for drug discovery.
Mécanisme D'action
The exact mechanism of action of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels.
Effets Biochimiques Et Physiologiques
Studies have shown that Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. However, its complex molecular structure and limited solubility in water can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a pyrimidine precursor with a chloroalkylpyrazole derivative in the presence of a palladium catalyst to form the desired compound.
Applications De Recherche Scientifique
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Propriétés
Numéro CAS |
151327-07-0 |
|---|---|
Nom du produit |
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C23H20ClN7 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
7-chloro-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H20ClN7/c1-2-5-20-19(22(24)31-21(26-20)12-13-25-31)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23-27-29-30-28-23/h3-4,6-13H,2,5,14H2,1H3,(H,27,28,29,30) |
Clé InChI |
TXKVGHLYOXKZDO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
SMILES canonique |
CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
Autres numéros CAS |
151327-07-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



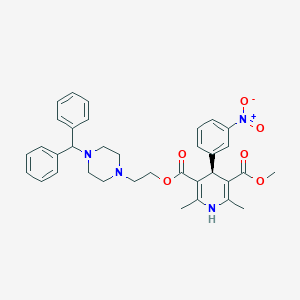


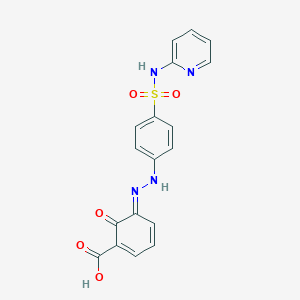
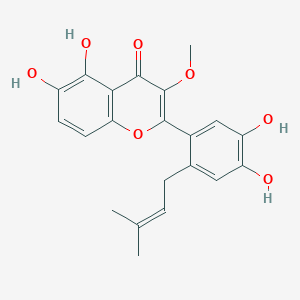
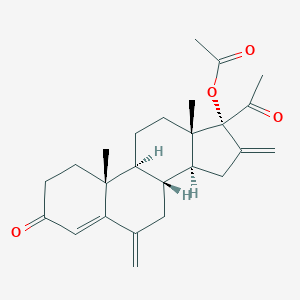
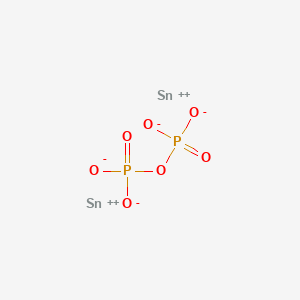
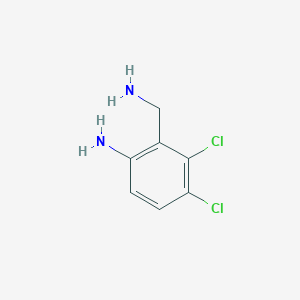
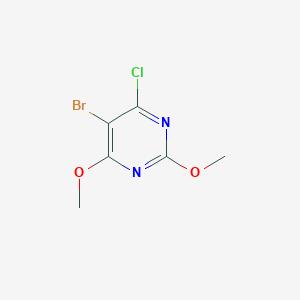
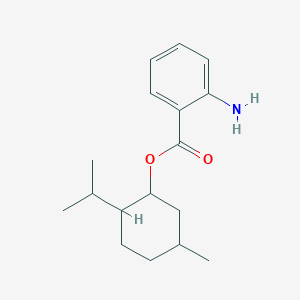
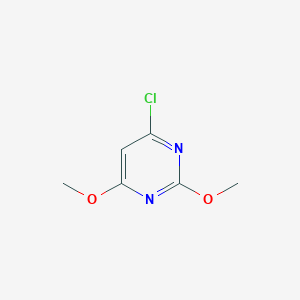
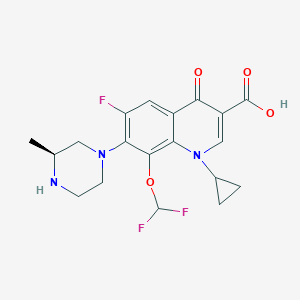

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)